(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Description
(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as MBOPBF, is a synthetic compound that belongs to the family of benzofuran derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and drug discovery.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on benzofuran derivatives, including compounds similar to (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, has led to the development of novel synthetic methodologies. For example, unsaturated nucleoside analogues with four- and six-membered rings have been synthesized using 2-benzyloxycycloalkanones as starting materials, demonstrating the versatility of these compounds in organic synthesis (H. Guan, M. Ksebati, E. Kern, J. Žemlička, 2000). Additionally, the vibrational and electronic properties of benzofuran derivatives have been investigated, contributing to our understanding of their ground state and potential applications in materials science (A. Veeraiah, K. Solomon, G. Krishna, J. S. Reddy, V. Veeraiah, K. Chaitanya, 2012).
Photoreactions and Electrochemical Synthesis
Photoreactions of benzofuran derivatives have been studied, revealing insights into the reactivity and transformation of these compounds under light exposure. For instance, light-induced deazotization of diazo derivatives in benzofuranones has been explored, highlighting the formation of quinonoid cumulenones and their subsequent reactions (Y. Chiang, M. Gáplovský, A. Kresge, K. Leung, C. Ley, M. Mac, Gabriele Persy, D. Phillips, V. Popik, C. Rödig, J. Wirz, Yu Zhu, 2003). Electrochemical oxidation studies have also been conducted, offering a path to synthesize new benzofuran derivatives through electro-decarboxylation reactions, which is significant for the development of novel compounds with potential applications in various fields (A. B. Moghaddam, F. Kobarfard, S. S. H. Davarani, D. Nematollahi, M. Shamsipur, A. Fakhari, 2006).
Biological Activity and Pharmacological Potential
Although the request specifically excludes information related to drug use, dosage, and side effects, it's worth noting that the structural framework of benzofuran derivatives like (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been investigated for its potential biological activities. For example, studies on similar compounds have explored their antimicrobial and cytotoxic activities, underscoring the importance of the benzofuran core in medicinal chemistry (C. Ong, J. Hwang, J. Chern, 1988).
properties
IUPAC Name |
(2Z)-2-[(3-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-4-3-5-14(8-12)9-18-19(21)16-7-6-15(10-17(16)23-18)22-11-13(2)20/h3-10H,11H2,1-2H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFBQDFEDBYDO-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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